molecular formula C8H6Cl2O3 B563798 2,4-Dichlorophenoxyacetic Acid-13C6 CAS No. 150907-52-1

2,4-Dichlorophenoxyacetic Acid-13C6

Cat. No. B563798
CAS RN: 150907-52-1
M. Wt: 226.987
InChI Key: OVSKIKFHRZPJSS-JTZKEMBVSA-N
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Description

2,4-Dichlorophenoxyacetic Acid-13C6, also known as 2,4-D-13C6, is the 13C-labeled version of 2,4-D . It is a selective systemic herbicide used for controlling broad-leaved weeds . It acts as a plant hormone, causing uncontrolled growth in the meristematic tissues . This compound inhibits DNA and protein synthesis, thereby preventing normal plant growth and development .


Molecular Structure Analysis

The molecular formula of this compound is C8H6Cl2O3 . Its molecular weight is 226.99 g/mol . The IUPAC name is 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid .


Chemical Reactions Analysis

This compound, like its non-labeled counterpart, is subject to various degradation processes. Adsorption, biological degradation, electrochemical treatment, Fenton degradation, oxidation, ozonation, and photocatalytic degradation have been investigated for the removal of 2,4-D .

Mechanism of Action

2,4-Dichlorophenoxyacetic Acid-13C6 works by inhibiting the growth of plants. It inhibits the synthesis of proteins and lipids, which are essential for plant growth and development. It also affects the metabolism of carbohydrates, which is important for energy production.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to disrupt the structure of DNA, which can lead to mutations and the development of cancer. In addition, it has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2,4-Dichlorophenoxyacetic Acid-13C6 has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also easy to store and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. It is toxic and can cause adverse health effects in humans and animals. It is also a persistent environmental pollutant and can accumulate in the environment.

Future Directions

The future of 2,4-Dichlorophenoxyacetic Acid-13C6 research is focused on understanding the effects of the compound on the environment and human health. Researchers are exploring the potential for using this compound as an alternative to synthetic pesticides and herbicides. They are also investigating the potential for using this compound as a bioremediation agent to reduce the levels of pollutants in the environment. In addition, researchers are studying the potential for using this compound in cancer therapy. Finally, researchers are exploring the potential for using this compound to control the spread of infectious diseases.

Synthesis Methods

2,4-Dichlorophenoxyacetic Acid-13C6 can be synthesized in several ways, including the Mannich reaction, the Friedel-Crafts reaction, and the Grignard reaction. The Mannich reaction is a three-step process that involves the reaction of an aldehyde, a primary amine, and a carbonyl compound. The Friedel-Crafts reaction is a two-step process that involves the reaction of an aromatic compound and an alkyl halide. The Grignard reaction is a two-step process that involves the reaction of an alkyl halide and an organomagnesium halide.

Scientific Research Applications

2,4-Dichlorophenoxyacetic Acid-13C6 is used in scientific research for a variety of purposes. It is used to study the effects of herbicides on plants, to study the effects of environmental pollutants on human health, and to study the effects of pesticides on the environment. It is also used in biochemistry and molecular biology studies to study the effects of hormones on cell growth and development.

Safety and Hazards

2,4-D products can be safely used by following label directions . The toxicity depends on its chemical forms, including salts, esters, and an acid form . 2,4-D generally has low toxicity for humans, except certain acid and salt forms can cause eye irritation .

properties

IUPAC Name

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKIKFHRZPJSS-JTZKEMBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675828
Record name 2,4-Dichlorophenoxyacetic Acid-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150907-52-1
Record name 2,4-Dichlorophenoxyacetic Acid-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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